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molecular formula C10H18N4 B8483053 N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

Cat. No. B8483053
M. Wt: 194.28 g/mol
InChI Key: NSKSAAHIEVVBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680159B2

Procedure details

A solution of iodomethane (0.22 ml, 3.4267 mmol, 1.1 eq) in methanol (5 ml) was added dropwise over a period of 5 min to a solution of benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate (1 g, 3.115 mmol, 1 eq) in methanol (10 ml). Stirring was then carried out for 20 h at room temperature. When the reaction was complete according to TLC monitoring, the reaction mixture was concentrated under reduced pressure. The residue was taken up in pyridine (15 ml); aminoacetaldehyde-diethylacetal (455 mg, 3.4267 mmol, 1.1 eq) was added and refluxing was carried out for 10 h. The reaction mixture was concentrated under reduced pressure, 2 N HCl solution (20 ml) was added, and the mixture was refluxed for 5 h. The reaction mixture was concentrated under reduced pressure and dried by removal of toluene by distillation. The crude product was used in the next stage without being purified further. Yield: 1.1 g (5.67 mmol)
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC.C[N:4]([CH:15]1[CH2:20][CH2:19][N:18]([C:21](=S)[NH:22][CH3:23])[CH2:17][CH2:16]1)[C:5](=O)OCC1C=CC=CC=1.C(O[CH:28](OCC)[CH2:29][NH2:30])C>CO>[CH3:5][NH:4][CH:15]1[CH2:16][CH2:17][N:18]([C:21]2[N:22]([CH3:23])[CH:28]=[CH:29][N:30]=2)[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
0.22 mL
Type
reactant
Smiles
IC
Name
benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate
Quantity
1 g
Type
reactant
Smiles
CN(C(OCC1=CC=CC=C1)=O)C1CCN(CC1)C(NC)=S
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
455 mg
Type
reactant
Smiles
C(C)OC(CN)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
was carried out for 10 h
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 2 N HCl solution (20 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by removal of toluene by distillation
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CNC1CCN(CC1)C=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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